molecular formula C14H21NO3S B514756 1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine CAS No. 898639-14-0

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine

Cat. No.: B514756
CAS No.: 898639-14-0
M. Wt: 283.39g/mol
InChI Key: NDKKNLMXSBOCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 3-methyl-4-propoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)sulfonylpyrrolidine
  • 1-(4-Methoxyphenyl)sulfonylpyrrolidine
  • 1-(3-Methylphenyl)sulfonylpyrrolidine

Uniqueness

1-(3-Methyl-4-propoxyphenyl)sulfonylpyrrolidine is unique due to the presence of the propoxy group, which can influence the compound’s physicochemical properties, such as solubility and lipophilicity

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-3-10-18-14-7-6-13(11-12(14)2)19(16,17)15-8-4-5-9-15/h6-7,11H,3-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKNLMXSBOCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.